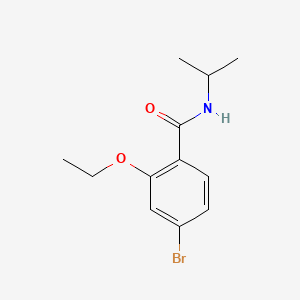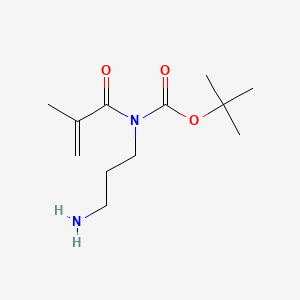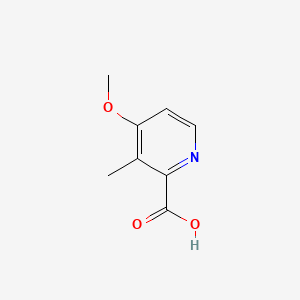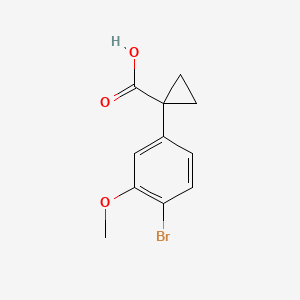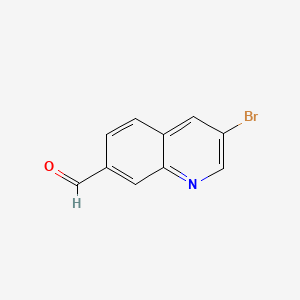
3-Bromoquinoline-7-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromoquinoline-7-carbaldehyde is a heterocyclic aromatic compound that features a quinoline core substituted with a bromine atom at the 3-position and an aldehyde group at the 7-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinoline-7-carbaldehyde typically involves the functionalization of the quinoline ring. One common method is the bromination of quinoline derivatives followed by formylation. For instance, starting from quinoline, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under suitable conditions. The formylation at the 7-position can be carried out using Vilsmeier-Haack reaction, which involves the use of DMF and POCl3 .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scalable versions of the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromoquinoline-7-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like KMnO4 for oxidation and NaBH4 for reduction.
Condensation Reactions: The aldehyde group can participate in condensation reactions, forming Schiff bases or other derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: KMnO4 or other oxidizing agents.
Reduction: NaBH4 or LiAlH4.
Condensation: Amines or hydrazines under acidic or basic conditions.
Major Products:
- Substituted quinolines, alcohols, carboxylic acids, and various condensation products.
Aplicaciones Científicas De Investigación
3-Bromoquinoline-7-carbaldehyde has found applications in several scientific research areas:
Mecanismo De Acción
The mechanism of action of 3-Bromoquinoline-7-carbaldehyde largely depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the aldehyde group can influence its binding affinity and reactivity with biological molecules .
Comparación Con Compuestos Similares
2-Chloroquinoline-3-carbaldehyde: Similar in structure but with a chlorine atom and different substitution pattern.
Quinoline-3-carbaldehyde: Lacks the bromine atom, leading to different reactivity and applications.
3-Bromoquinoline:
Uniqueness: 3-Bromoquinoline-7-carbaldehyde is unique due to the combination of the bromine atom and the aldehyde group, which provides a distinct set of reactivity and potential applications. This dual functionality allows for diverse chemical transformations and makes it a valuable compound in synthetic organic chemistry.
Propiedades
IUPAC Name |
3-bromoquinoline-7-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO/c11-9-4-8-2-1-7(6-13)3-10(8)12-5-9/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXAJGOYRWLLNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C=C1C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90721434 |
Source


|
| Record name | 3-Bromoquinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1259224-17-3 |
Source


|
| Record name | 3-Bromo-7-quinolinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1259224-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromoquinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
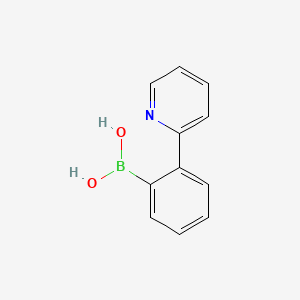

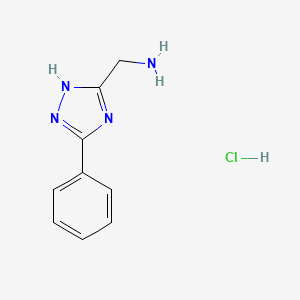
![Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B567815.png)

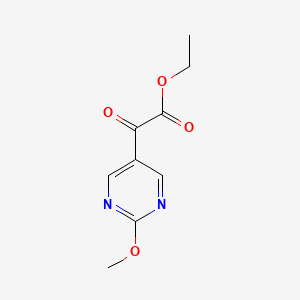
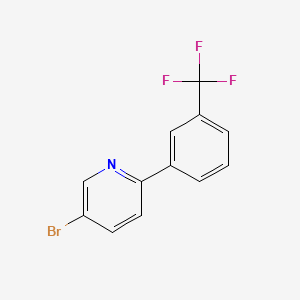
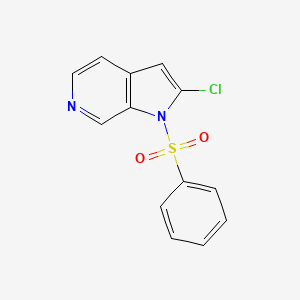
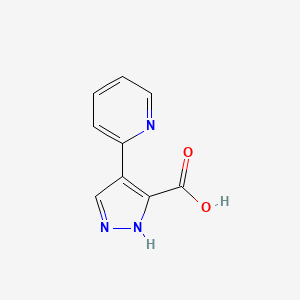
![diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B567825.png)
